Cas no 1450790-56-3 (2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one)

2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one structure
1450790-56-3 structure
商品名:2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
CAS番号:1450790-56-3
MF:C14H11F3N2O3
メガワット:312.243953943253
CID:4817439

2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one 化学的及び物理的性質

名前と識別子

    • 2-(4-(TRIFLUOROMETHOXY)PHENYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ONE
    • BDBM50439816
    • 2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
    • インチ: 1S/C14H11F3N2O3/c15-14(16,17)22-9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20)
    • InChIKey: BFFYBLQYHDJUMJ-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC(=CC=1)C1NC(C2COCCC=2N=1)=O)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 520
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 59.9

2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A089006524-250mg
2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3h-pyrano[4,3-d]pyrimidin-4(5h)-one
1450790-56-3 95%
250mg
496.74 USD 2021-06-01
Chemenu
CM505497-1g
2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one
1450790-56-3 95%
1g
$1195 2023-03-05
Alichem
A089006524-1g
2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3h-pyrano[4,3-d]pyrimidin-4(5h)-one
1450790-56-3 95%
1g
1,230.18 USD 2021-06-01

2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one 関連文献

2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-oneに関する追加情報

2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one: A Comprehensive Overview

The compound with CAS No. 1450790-56-3, known as 2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one, has emerged as a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrano[4,3-D]pyrimidinones, which are known for their unique structural features and potential biological activities. The presence of a trifluoromethoxy group attached to the phenyl ring introduces additional electronic and steric effects, making this compound a promising candidate for various applications.

Pyrano[4,3-D]pyrimidinones are a subclass of fused bicyclic compounds that combine the structural elements of pyran and pyrimidine rings. The fusion of these two heterocycles creates a rigid framework that can interact with biological targets in a specific manner. The trifluoromethoxy group is a highly electron-withdrawing substituent that can enhance the compound's stability and bioavailability. Recent studies have shown that such groups can also modulate the pharmacokinetic properties of molecules, making them more suitable for drug development.

The synthesis of 2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one involves a multi-step process that typically includes cyclization reactions and functional group transformations. Researchers have employed various strategies, such as microwave-assisted synthesis and catalytic coupling reactions, to optimize the yield and purity of this compound. These advancements have not only improved the synthetic protocols but also opened new avenues for exploring its structural analogs.

From a pharmacological perspective, this compound has demonstrated intriguing activities in vitro and in vivo models. Studies have highlighted its potential as an antiproliferative agent, where it exhibits selective cytotoxicity against cancer cell lines. Additionally, it has shown promise in modulating key signaling pathways involved in inflammation and oxidative stress. These findings underscore its potential as a lead molecule for developing novel therapeutic agents.

The trifluoromethoxyphenyl moiety in this compound plays a crucial role in determining its pharmacodynamic properties. Computational studies have revealed that this group enhances the molecule's ability to penetrate cellular membranes while maintaining its selectivity for specific biological targets. Furthermore, the rigid structure of the pyrano[4,3-D]pyrimidinone core allows for precise interactions with protein binding sites, which is essential for achieving high potency and efficacy.

Recent advancements in medicinal chemistry have enabled researchers to explore the structure-activity relationship (SAR) of this compound in greater depth. By modifying the substituents on the phenyl ring or altering the pyrano[4,3-D]pyrimidinone core, scientists have been able to fine-tune its biological activities. For instance, replacing the trifluoromethoxy group with other electron-withdrawing or donating groups has led to compounds with improved solubility and reduced toxicity.

In terms of applications, 2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one holds great potential in the field of oncology due to its antiproliferative properties. It has also shown promise in treating inflammatory diseases by inhibiting key enzymes involved in the inflammatory cascade. Furthermore, its ability to scavenge reactive oxygen species makes it a candidate for antioxidant therapies.

The development of this compound has been facilitated by cutting-edge analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These tools have allowed researchers to confirm its structure and purity with high precision. Additionally, computational modeling techniques like molecular docking and dynamics simulations have provided valuable insights into its binding modes and interactions with biological targets.

In conclusion, 2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one represents a compelling example of how structural modifications can lead to molecules with diverse biological activities. Its unique combination of electronic effects from the trifluoromethoxy group and the rigid pyrano[4,3-D]pyrimidinone core makes it an attractive candidate for further exploration in drug discovery programs.

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